3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 1,2,4-oxadiazole scaffold substituted with a pyridin-3-yl group and an acetylated benzene ring. Its structure combines sulfonamide pharmacophores with heterocyclic motifs, which are common in medicinal chemistry for targeting enzymes such as carbonic anhydrases, kinases, or bacterial proteins .
Properties
IUPAC Name |
3-acetyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-15(27)16-7-4-9-19(12-16)31(28,29)26-20-10-3-2-6-17(20)13-21-24-22(25-30-21)18-8-5-11-23-14-18/h2-12,14,26H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPKQVSHKHVSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale, ensuring efficient use of reagents and catalysts, and minimizing waste. The process would also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, or anticancer activities.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide, particularly in their sulfonamide or heterocyclic frameworks. Key differences and implications are highlighted:
2-{[4-Ethyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Sulfamoylphenyl)acetamide (573941-79-4)
- Structural Differences : Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring and introduces a sulfanyl-acetamide linker.
- Functional Implications : Triazoles often exhibit stronger metal-chelating properties than oxadiazoles, which may influence antimicrobial or anticancer activity . The sulfamoylphenyl group enhances solubility but may reduce blood-brain barrier penetration compared to the acetylated benzene in the target compound.
N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetamide (573939-18-1)
- Structural Differences : Substitutes pyridine with a furan ring and adds chloro/fluoro substituents on the phenyl group.
- Functional Implications : Halogenation typically increases metabolic stability and binding affinity to hydrophobic enzyme pockets. The furan ring may reduce basicity compared to pyridine, altering pharmacokinetics .
3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(Trifluoromethyl)phenyl)-1,2,4-Oxadiazol-5-yl)methyl)-5,5-Dimethyl-1-(2-Morpholinoethyl)imidazolidine-2,4-dione
- Structural Differences: Incorporates a trifluoromethyl group and morpholinoethyl side chain, alongside an imidazolidinedione core.
- Functional Implications : The trifluoromethyl group enhances electronegativity and bioavailability, while the morpholine moiety improves solubility. This compound’s complexity may limit synthetic accessibility compared to the target molecule .
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships (SAR): The 1,2,4-oxadiazole in the target compound provides metabolic stability over triazoles but may reduce metal-binding capacity . Pyridine substituents enhance interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
- Gaps in Knowledge: No direct enzymatic or cellular activity data are available for the target compound. Predictions are based on structural analogs.
Biological Activity
The compound 3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific sources.
Synthesis
The synthesis of 3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide typically involves several steps:
- Formation of the Oxadiazole Ring : The initial step includes the reaction of pyridine derivatives with appropriate reagents to form the oxadiazole structure.
- Acetylation : The introduction of the acetyl group enhances the compound's biological properties.
- Sulfonamide Formation : This final step involves coupling with benzenesulfonamide to yield the target compound.
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. Specifically:
- Antibacterial Activity : Studies have shown that 3-acetyl derivatives possess strong bactericidal effects against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 15 |
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives exhibit toxic effects on cancer cell lines (e.g., L929), others demonstrate selective toxicity that spares normal cells. For instance, certain compounds showed increased viability in L929 cells at specific concentrations, suggesting a potential therapeutic window .
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 100 | 85 |
| Compound B | 200 | 60 |
| Control | - | 100 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The oxadiazole moiety is known to interfere with key enzymatic pathways in bacteria and cancer cells.
- Lipophilicity : The lipophilic nature of the compound enhances its membrane permeability, facilitating greater cellular uptake and activity against target cells .
- Gene Expression Modulation : Some studies suggest that these compounds may alter gene expression related to biofilm formation and resistance mechanisms in bacteria .
Case Studies
Several studies have focused on the biological activity of similar oxadiazole-containing compounds:
Q & A
Q. What are the optimal synthetic routes for 3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide?
The synthesis involves multi-step reactions:
- Step 1: Formation of the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under reflux in ethanol .
- Step 2: Functionalization of the phenyl ring with a pyridinyl group, achieved by Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and controlled heating .
- Step 3: Sulfonamide linkage formation using benzenesulfonyl chloride derivatives under basic conditions (e.g., NaOH in DMF) to ensure proper nucleophilic attack . Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C), and purification via column chromatography .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy: 1H/13C NMR to confirm substitution patterns, integration ratios, and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
- X-ray Crystallography: Optional for resolving crystal structure and confirming regioselectivity in heterocyclic rings .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in therapeutic applications?
- Substituent Variation: Modify the acetyl group (e.g., replace with trifluoromethyl or nitro groups) to assess impact on bioactivity .
- Biological Assays: Test against target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or calorimetric assays to quantify inhibition constants (Ki) .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities with protein targets, guided by analogs like benzenesulfonamide derivatives .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Assay Standardization: Replicate assays under uniform conditions (pH, temperature, buffer composition) to minimize variability .
- Purity Verification: Reanalyze compound batches via HPLC and NMR to rule out impurities affecting results .
- Cross-Validation: Compare data with structurally similar compounds (e.g., pyridinyl-oxadiazole derivatives) to identify trends .
Q. How can reaction conditions be optimized for scalability and reproducibility?
- Design of Experiments (DoE): Use factorial designs to evaluate variables (temperature, solvent, catalyst loading) and identify optimal conditions .
- Continuous Flow Chemistry: Implement microreactors for exothermic steps (e.g., cyclization) to enhance safety and yield .
- In-line Analytics: Employ FTIR or UV probes to monitor reaction progress in real time .
Q. What methodologies assess the compound’s metabolic stability and toxicity profile?
- In Vitro Hepatic Models: Incubate with human liver microsomes (HLMs) to measure half-life (t1/2) and identify cytochrome P450 interactions .
- Ames Test: Screen for mutagenicity using bacterial strains (e.g., Salmonella typhimurium) .
- Acute Toxicity Studies: Dose-dependent assays in rodent models to determine LD50 and organ-specific effects .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Kinetic Analysis: Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to assess ligand-protein interactions .
- Silencing RNA (siRNA): Knock down putative targets (e.g., EGFR) in cell lines to observe phenotypic changes .
Methodological Notes
- Data Interpretation: Cross-reference spectral data with databases (e.g., PubChem, Reaxys) to validate assignments .
- Contradiction Management: Use statistical tools (e.g., ANOVA) to quantify experimental variability and identify outliers .
- Safety Protocols: Store the compound in amber vials at -20°C to prevent photodegradation; handle under inert atmosphere for moisture-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
